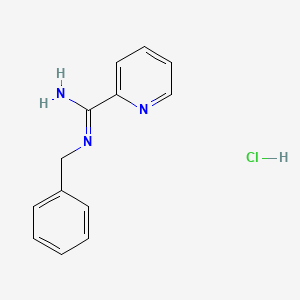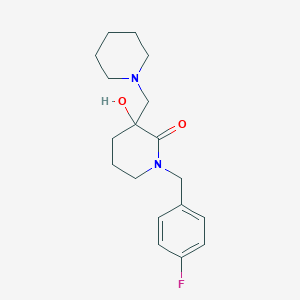![molecular formula C21H25N3OS B6129083 2-[4-(5-isoquinolinylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6129083.png)
2-[4-(5-isoquinolinylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5-isoquinolinylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as TAK-659 and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of TAK-659 involves the inhibition of specific signaling pathways. TAK-659 targets the Bruton's tyrosine kinase (BTK) pathway, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting the BTK pathway, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. In cancer cells, TAK-659 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In immune cells, TAK-659 has been found to modulate the immune response by inhibiting the activation of B cells and T cells. This leads to the reduction of pro-inflammatory cytokines and the suppression of the immune response. TAK-659 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages and limitations for lab experiments. One of the advantages is its specificity towards the BTK pathway, which makes it a valuable tool for studying the role of BTK in various cellular processes. TAK-659 also has a high potency, which allows for the use of lower concentrations in experiments. However, one of the limitations of TAK-659 is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of TAK-659. One of the directions is the development of new synthesis methods that can improve the yield and purity of TAK-659. Another direction is the exploration of its potential applications in other fields, such as neurology and cardiovascular diseases. Additionally, the development of new analogs of TAK-659 with improved properties is another area of future research. Finally, the combination of TAK-659 with other drugs for the treatment of cancer and autoimmune diseases is an area that requires further investigation.
Conclusion:
In conclusion, TAK-659 is a chemical compound that has significant potential for applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of TAK-659 is an area of active research, and its potential applications in cancer treatment, immunology, and inflammation make it a promising candidate for future drug development.
Méthodes De Synthèse
The synthesis of TAK-659 involves a series of chemical reactions. One of the most commonly used methods for synthesizing TAK-659 is the reaction between 5-isoquinolinylmethyl chloride and 1-(3-thienylmethyl)-2-piperazine in the presence of a base. The resulting intermediate is then reacted with ethanol to produce TAK-659. Other methods of synthesis have also been reported in the literature, including the use of different reagents and solvents.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in various fields, including cancer treatment, immunology, and inflammation. In cancer treatment, TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. It has also been found to enhance the efficacy of other cancer drugs, making it a promising candidate for combination therapy. In immunology, TAK-659 has been shown to modulate the immune response by targeting specific cellular pathways. This makes it a potential candidate for the treatment of autoimmune diseases. Inflammation is another area where TAK-659 has been studied. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-[4-(isoquinolin-5-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c25-10-5-20-15-23(8-9-24(20)13-17-6-11-26-16-17)14-19-3-1-2-18-12-22-7-4-21(18)19/h1-4,6-7,11-12,16,20,25H,5,8-10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZPJUKJBKXFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC3=C2C=CN=C3)CCO)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6129009.png)
![methyl 4-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate](/img/structure/B6129012.png)
![1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6129022.png)
![6-tert-butyl-N-[3-(methylthio)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6129030.png)
![5-acetyl-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6129037.png)

![1-ethyl-5-(2-phenoxypropanoyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6129057.png)
![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B6129065.png)
![1-benzyl-4-[5-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6129075.png)

![N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6129101.png)
![5-methoxy-1,2-dimethyl-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-indole-3-carboxamide](/img/structure/B6129102.png)
![5-[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6129104.png)